

L-Thioproline CAS number and chemical identifiers

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: *L-Thioproline*

Cat. No.: B3422952

[Get Quote](#)

An In-Depth Technical Guide to L-Thioproline

L-Thioproline, also known as (4R)-1,3-thiazolidine-4-carboxylic acid, is a sulfur-containing analog of the amino acid L-proline.^[1] It is a naturally occurring metabolite found in a variety of organisms, from bacteria and plants to mammals.^[1] This technical guide provides a comprehensive overview of **L-Thioproline**, focusing on its chemical identifiers, physicochemical properties, biological roles, and relevant experimental protocols for researchers, scientists, and drug development professionals.

Chemical Identifiers

Precise identification of chemical compounds is critical in research and development. The following table summarizes the key chemical identifiers for **L-Thioproline**.

Identifier	Value
CAS Number	34592-47-7 [2] [3] [4]
PubChem CID	93176
InChI	InChI=1S/C4H7NO2S/c6-4(7)3-1-8-2-5-3/h3,5H,1-2H2,(H,6,7)/t3-/m0/s1
InChIKey	DZLNHFMRPBPULJ-VKHYHEASA-N
SMILES	C1--INVALID-LINK--C(=O)O
IUPAC Name	(4R)-1,3-thiazolidine-4-carboxylic acid
UNII	KL096K0KXL
ChEBI	CHEBI:45171
DrugBank Accession	DB02846

Synonyms

L-Thiaproline is known by several synonyms in the literature and chemical databases.

Synonym
(R)-(-)-4-Thiazolidinecarboxylic acid
(R)-Thiazolidine-4-carboxylic acid
L-Thiaproline
4-Thiaproline
gamma-Thiaproline
(4R)-1,3-thiazolidine-4-carboxylic acid
H-Thz-OH
Timonacic, (R)-

Physicochemical Properties

The fundamental physicochemical properties of **L-Thioproline** are detailed below.

Property	Value
Molecular Formula	C4H7NO2S
Molecular Weight	133.17 g/mol

Biological Significance and Therapeutic Potential

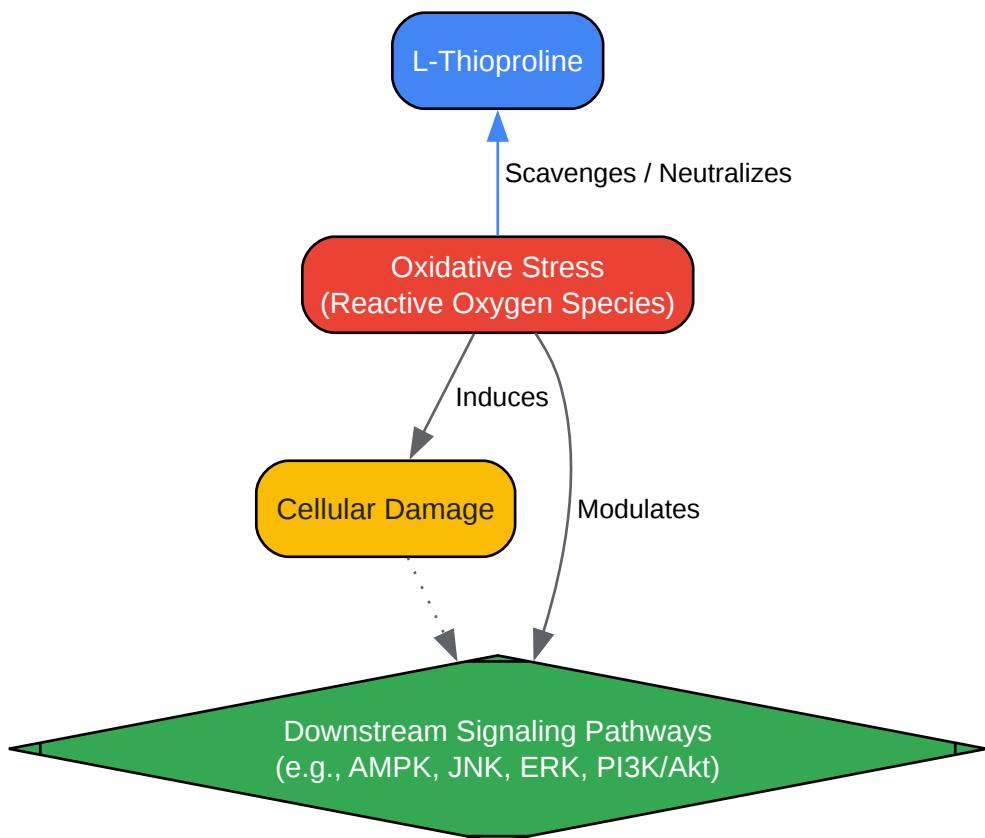
L-Thioproline plays a multifaceted role in biological systems, primarily recognized for its antioxidant properties and its function as a precursor to L-cysteine. It is thought to be formed from the non-enzymatic condensation of L-cysteine and formaldehyde.

Antioxidant and Geroprotective Role: **L-Thioproline** functions as a geroprotector and an antioxidant. It is generated in cells exposed to oxidants and provides a protective effect through sacrificial oxidation and by trapping nitrile ions. This antioxidant capability is central to its ability to protect cells from abiotic stress.

Metabolism to L-Cysteine: The oxidation of **L-Thioproline** leads to the formation of L-cysteine in various organisms. This conversion is significant because L-cysteine is a crucial amino acid for the synthesis of glutathione, a major endogenous antioxidant. The delivery of L-cysteine via **L-Thioproline** is considered more efficient as the sulfur atom is protected within the ring structure, minimizing unwanted reactions and improving cellular uptake.

Enzymatic Interactions: Human pyrroline-5-carboxylate reductase (PYCR) enzymes, specifically PYCR1 and PYCR2, are involved in the metabolism of **L-Thioproline**. These enzymes catalyze the NAD(P)+-dependent oxidation of **L-Thioproline**, which is a key step in its conversion to L-cysteine. L-proline can act as a competitive inhibitor of PYCR1 with respect to **L-Thioproline**, indicating that **L-Thioproline** occupies the L-proline binding site.

Cell Cycle Inhibition: Studies have shown that **L-Thioproline** can reduce DNA synthesis in HeLa cells by approximately 50% when introduced at the beginning of the G1 phase of the cell cycle. This suggests a potential role in decreasing tumor cell growth by acting at the G1-S boundary.


The diagram below illustrates the metabolic conversion of **L-Thioproline** to L-Cysteine, a critical pathway for its biological activity.

[Click to download full resolution via product page](#)

Metabolic pathway of **L-Thioproline** to L-Cysteine.

The antioxidant properties of **L-Thioproline** are crucial for mitigating cellular damage from reactive oxygen species (ROS), which can influence various signaling pathways.

[Click to download full resolution via product page](#)

Antioxidant action of **L-Thioproline** against oxidative stress.

Experimental Protocols

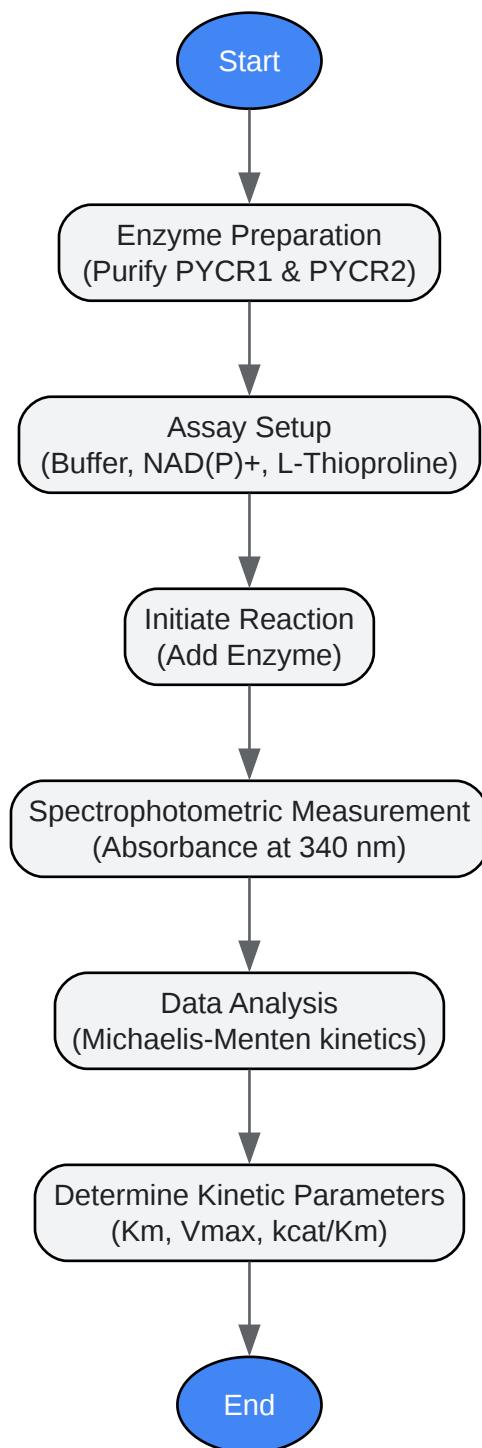
The following section details a representative experimental methodology for studying the kinetics of human pyrroline-5-carboxylate reductase (PYCR) in **L-Thioproline** metabolism, as adapted from published research.

Kinetic Analysis of PYCR Isozymes with **L-Thioproline**

Objective: To characterize the dehydrogenase activity of human PYCR isozymes (PYCR1 and PYCR2) with **L-Thioproline** using NAD(P)+ as the hydride acceptor.

Materials and Reagents:

- MilliQ-Ultra purified water
- **L-Thioproline** (L-T4C)


- Purified human PYCR1 and PYCR2 enzymes
- NADP+ and NAD+
- Reaction Buffer (e.g., Tris-HCl, pH 7.5)

Methodology:

- Enzyme Preparation:
 - Express and purify human PYCR1 and PYCR2 according to established protocols.
 - Conduct experiments with at least two independent enzyme preparations for reproducibility.
- Dehydrogenase Activity Assay:
 - Monitor the formation of NADPH or NADH spectrophotometrically by measuring the increase in absorbance at 340 nm.
 - Perform assays at a controlled temperature (e.g., 25°C) in a suitable reaction buffer (e.g., 100 mM Tris-HCl, pH 7.5).
 - The reaction mixture should contain the PYCR enzyme, a fixed concentration of NAD(P)+, and varying concentrations of the **L-Thioproline** substrate.
 - Initiate the reaction by adding the enzyme to the mixture.
- Data Analysis:
 - Determine the initial rates of the reaction from the linear portion of the progress curves.
 - Plot the initial rates against the substrate concentration and fit the data to the Michaelis-Menten equation to determine the kinetic parameters (K_m and V_{max}).
 - Calculate the catalytic efficiency (k_{cat}/K_m).
- Inhibition Studies (Optional):

- To determine if L-proline inhibits the reaction, perform the assay with a fixed concentration of **L-Thioproline** and varying concentrations of L-proline.
- Analyze the data using Lineweaver-Burk or Dixon plots to determine the type of inhibition and the inhibition constant (K_i).

The workflow for this experimental protocol can be visualized as follows:

[Click to download full resolution via product page](#)

Workflow for kinetic analysis of PYCR with **L-Thioproline**.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. Kinetics of human pyrroline-5-carboxylate reductase in L-thioproline metabolism - PMC [pmc.ncbi.nlm.nih.gov]
- 2. L-Thioproline | C4H7NO2S | CID 93176 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Thioproline - Wikipedia [en.wikipedia.org]
- 4. L-Thioproline 98.0+%, TCI America™ | Fisher Scientific [fishersci.ca]
- To cite this document: BenchChem. [L-Thioproline CAS number and chemical identifiers]. BenchChem, [2025]. [Online PDF]. Available at: [\[https://www.benchchem.com/product/b3422952#l-thioproline-cas-number-and-chemical-identifiers\]](https://www.benchchem.com/product/b3422952#l-thioproline-cas-number-and-chemical-identifiers)

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com